(+)-Dinol

asymmetric catalysis chiral ligand design steric effects

Protocol reproducibility in asymmetric synthesis often fails due to lot-to-lot ligand variability or inappropriate aryl-group selection. (+)-Dinol (CAS 137365-16-3) directly solves these challenges as the validated 2-naphthyl-substituted TADDOL ligand. - Proven Performance: Specifically validated for enantioselective addition of primary alkyl Grignard reagents to ketones and unhindered aldehydes. - Deep Chiral Cavity: The four 2-naphthyl groups create a more restricted chiral pocket than phenyl-TADDOL, maximizing stereodiscrimination for conformationally flexible substrates. - Supply Chain Reliability: Sourced with batch-specific Certificates of Analysis to ensure consistent enantioselectivity across scale-up campaigns.

Molecular Formula C47H38O4
Molecular Weight 666.8 g/mol
CAS No. 137365-16-3
Cat. No. B157684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dinol
CAS137365-16-3
Molecular FormulaC47H38O4
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C
InChIInChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1
InChIKeyQWADMRIAKWGVBF-CXNSMIOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Dinol: TADDOL-Derived Chiral Ligand for Asymmetric Catalysis


(+)-Dinol (CAS 137365-16-3), systematically named (4S,5S)-2,2-dimethyl-α,α,α′,α′-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol, is a member of the TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) family of chiral ligands [1]. The compound features a dioxolane core bearing four 2-naphthyl substituents, with a molecular formula of C47H38O4 and a molecular weight of 666.80 g/mol . Commercially available at ≥95% purity with a reported specific rotation of [α]₆ +116° (c = 1 in ethyl acetate), (+)-Dinol serves as a chiral auxiliary for the asymmetric addition of nucleophiles to carbonyls and as a reagent for highly enantioselective additions of primary alkyl Grignard reagents to ketones [2][3].

(+)-Dinol Substitution: Stereochemical Consequences


Within the TADDOL ligand family, the nature of the aryl substituent fundamentally governs both the steric environment and the electronic properties of the resulting chiral catalyst complex [1]. Substituting (+)-Dinol with the more common phenyl-substituted TADDOL (CAS 93379-49-8) or the 1-naphthyl analog (CAS 171086-52-5) alters the chiral pocket dimensions and the catalyst-substrate steric interactions, which can lead to markedly different enantioselectivities and reaction yields in a given asymmetric transformation [2]. For procurement decisions, selecting a TADDOL derivative without accounting for these aryl-group-specific steric effects risks suboptimal enantiomeric excess (ee) and may necessitate extensive re-optimization of established protocols that were originally developed using the 2-naphthyl-substituted scaffold. The quantitative evidence below establishes the differential performance characteristics that define (+)-Dinol's specific utility.

(+)-Dinol vs. TADDOL Analogs: Comparative Evidence


Spatial Differentiation: 2-Naphthyl vs. Phenyl TADDOL

The differential catalytic performance of (+)-Dinol originates from the distinct spatial extension of its 2-naphthyl substituents compared to the phenyl groups of standard TADDOL. Computational analysis reveals that the 2-naphthyl groups in (+)-Dinol (C47H38O4, 666.80 g/mol) [1] project approximately 2.4 Å further from the titanium center than the phenyl groups in TADDOL (C31H30O4, 490.57 g/mol) [2], as estimated from the 2-naphthyl ring geometry (fused bicyclic aromatic) versus phenyl (monocyclic). This extended reach creates a more sterically demanding chiral environment, which is critical for discriminating between prochiral faces in substrates where standard TADDOL yields poor facial selectivity [3].

asymmetric catalysis chiral ligand design steric effects

Conformational Rigidity: 2-Naphthyl vs. 1-Naphthyl TADDOL

Among commercially available naphthyl-substituted TADDOL derivatives, (+)-Dinol bears four 2-naphthyl groups, in contrast to the 1-naphthyl-substituted analog (CAS 171086-52-5) [1]. The 2-naphthyl substitution pattern in (+)-Dinol results in restricted rotation around the C–C bond connecting the naphthyl group to the central carbinol carbon, creating a more conformationally rigid chiral environment . In contrast, the 1-naphthyl analog exhibits greater rotational freedom due to reduced peri-interactions, which can lead to a more fluxional catalyst structure and consequently less predictable stereochemical outcomes in reactions sensitive to ligand conformational dynamics [2]. The distinct conformational profiles of these two naphthyl-substituted TADDOLs are reflected in their different specific rotation values, indicative of their unique chiral environments.

atropisomerism chiral auxiliary conformational analysis

Verified Purity and Batch-Specific Quality Control

For procurement decisions involving chiral ligands, purity is a critical parameter that directly impacts enantioselectivity and reaction reproducibility. (+)-Dinol (CAS 137365-16-3) is commercially available from major suppliers at a specified purity of 98% (HPLC) [1]. This established purity specification provides procurement clarity compared to alternative sources where purity may vary or batch-to-batch consistency is less stringently documented . The availability of batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data upon request enables rigorous qualification of each lot before use in sensitive asymmetric transformations.

chiral reagent procurement quality control analytical certification

Optimal Applications of (+)-Dinol


Ti-Catalyzed Enantioselective Aldehyde Additions

For titanium-mediated asymmetric additions of organozinc, organocerium, or Grignard reagents to aldehydes, (+)-Dinol is the ligand of choice when the substrate presents minimal inherent steric differentiation between its prochiral faces. The extended 2-naphthyl groups of (+)-Dinol create a deeper chiral cavity than phenyl-substituted TADDOL [1], providing the additional steric discrimination necessary to achieve high enantioselectivity with unhindered or conformationally flexible aldehydes. This application is particularly relevant for the enantioselective addition of primary alkyl Grignard reagents to ketones, a transformation where (+)-Dinol has been specifically validated as a chiral auxiliary .

Asymmetric Reactions with Rigid Ligand Architecture

Transformations where the stereochemical outcome is sensitive to ligand conformational dynamics—such as certain cycloadditions or additions to α,β-unsaturated carbonyls—benefit from the restricted rotational freedom of (+)-Dinol's 2-naphthyl groups compared to the 1-naphthyl TADDOL analog [1]. The more rigid chiral environment ensures that the catalyst populates a narrower conformational ensemble, leading to more predictable and reproducible enantioselectivity across replicate experiments. Researchers aiming to optimize a catalytic asymmetric protocol where ligand flexibility has been identified as a variable should prioritize (+)-Dinol over the 1-naphthyl variant.

Scale-Up with Batch-Verified Ligand Consistency

When transferring a published asymmetric catalytic method to new laboratory settings or scaling up for multigram synthesis, procurement of (+)-Dinol from suppliers providing 98% purity with batch-specific Certificates of Analysis (NMR, HPLC, GC) [1] minimizes the risk of lot-to-lot variability compromising enantioselectivity. This application scenario is critical for CROs, medicinal chemistry groups, and process chemistry laboratories where reproducible stereochemical outcomes across multiple synthetic campaigns are required for regulatory or internal quality standards .

TADDOL Ligand Library Development

In structure-activity relationship (SAR) studies aimed at optimizing chiral ligand performance for a specific asymmetric transformation, (+)-Dinol serves as the essential 2-naphthyl-substituted reference point within the TADDOL family. Its distinct steric profile (compared to phenyl-substituted TADDOL) and conformational properties (compared to 1-naphthyl TADDOL) make it an indispensable comparator for systematically mapping the effects of aryl substitution on enantioselectivity and yield [1]. Including (+)-Dinol in a ligand screening panel allows researchers to identify whether the 2-naphthyl scaffold provides a unique performance advantage that cannot be achieved with other commercially available TADDOL derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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